

Application Note: Utilizing MM-589 for Histone Methyltransferase Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

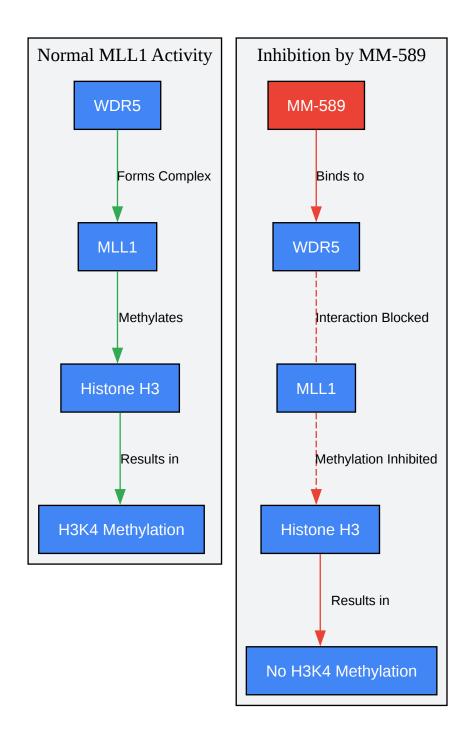
Introduction

MM-589 is a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] By binding to WDR5, MM-589 effectively disrupts the formation of the MLL complex, leading to the inhibition of its histone methyltransferase (HMT) activity, specifically the methylation of histone H3 at lysine 4 (H3K4).[1][4] This targeted inhibition of the WDR5-MLL interaction makes MM-589 a valuable tool for studying the role of MLL-mediated histone methylation in various biological processes, including cancer. This document provides detailed protocols and data for the use of MM-589 in both biochemical and cellular histone methyltransferase assays.

Mechanism of Action

The MLL1 (also known as KMT2A) histone methyltransferase is a critical enzyme involved in epigenetic regulation, and its activity is enhanced through interaction with WDR5.[3][5] **MM-589** functions by directly binding to WDR5, thereby preventing its association with MLL1.[3] This disruption of the WDR5-MLL1 complex allosterically inhibits the H3K4 methyltransferase activity of MLL1.





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Caption: Mechanism of MM-589 Action.

Quantitative Data Summary



The following tables summarize the inhibitory activity of **MM-589** in biochemical and cellular assays.

Table 1: Biochemical Activity of MM-589

Target	Assay Type	IC50	Ki	Reference
WDR5 Binding	Biochemical	0.90 nM	<1 nM	[1][2][3][4]
MLL H3K4 HMT Activity	Biochemical	12.7 nM	-	[1][2][3][4]

Table 2: Cellular Activity of MM-589

Cell Line	Description	IC50 (Growth Inhibition)	Reference
MV4-11	Human leukemia, MLL translocation	0.25 μΜ	[1][3]
MOLM-13	Human leukemia, MLL translocation	0.21 μΜ	[1][3]
HL-60	Human leukemia, no MLL translocation	8.6 μΜ	[1][3]

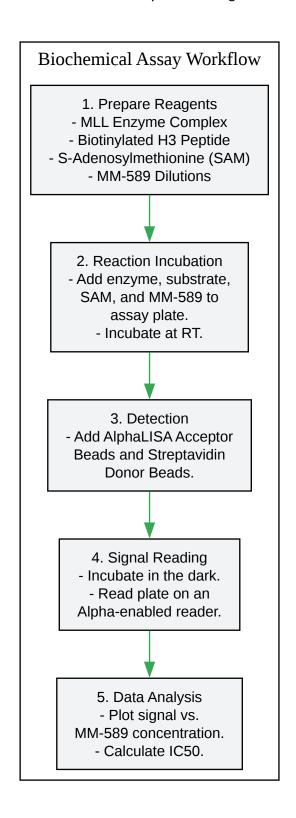
Experimental Protocols Biochemical MLL Histone Methyltransferase AlphaLISA Assay

This protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, which was utilized for the functional evaluation of **MM-589**.[2]

Assay Principle: This assay measures the methylation of a biotinylated Histone H3 peptide by the MLL enzyme complex. The methylated peptide is then captured by streptavidin-coated donor beads and an antibody specific for the methylated lysine, which is conjugated to an acceptor bead. Upon excitation, the donor bead generates singlet oxygen, which activates the



acceptor bead in close proximity, resulting in a measurable light emission. Inhibition of MLL activity by **MM-589** leads to a decrease in the AlphaLISA signal.



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Caption: Biochemical MLL HMT AlphaLISA Assay Workflow.

Materials:

- MLL enzyme complex (containing WDR5)
- Biotinylated Histone H3 (1-21) peptide substrate
- S-Adenosylmethionine (SAM)
- MM-589
- AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me) Acceptor beads
- · Streptavidin-coated Donor beads
- AlphaLISA Assay Buffer
- 384-well white microplates

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of MM-589 in DMSO.
 - \circ Create a serial dilution of **MM-589** in assay buffer. It is recommended to start with a high concentration (e.g., 10 μ M) and perform 1:3 or 1:5 serial dilutions.
 - Prepare working solutions of the MLL enzyme complex, biotinylated H3 peptide, and SAM in assay buffer at the desired concentrations.
- Enzyme Reaction:
 - \circ Add 5 μ L of the **MM-589** serial dilutions or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
 - Add 5 μL of the MLL enzyme complex to each well.



- Initiate the reaction by adding 5 μL of a mixture of the biotinylated H3 peptide and SAM.
- Incubate the plate at room temperature for the desired reaction time (e.g., 60-120 minutes), protected from light.

Detection:

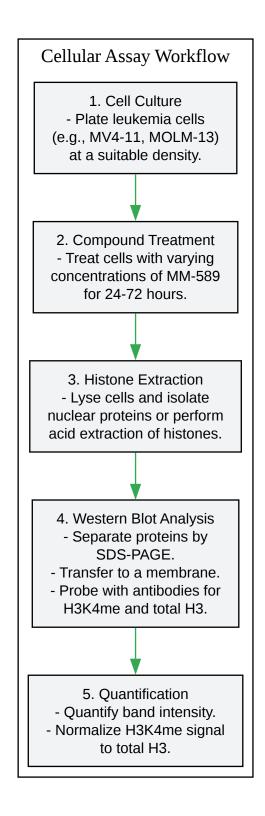
- Prepare the detection mixture by diluting the AlphaLISA Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer.
- Add 10 μL of the detection mixture to each well.
- Incubate the plate in the dark at room temperature for 60 minutes.
- Signal Measurement:
 - Read the plate using a microplate reader capable of AlphaLISA detection (excitation at 680 nm, emission at 615 nm).
- Data Analysis:
 - Plot the AlphaLISA signal against the logarithm of the MM-589 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Histone Methylation Assay

This protocol describes a method to assess the effect of **MM-589** on global H3K4 methylation levels in cultured cells.

Assay Principle: Cells are treated with **MM-589**, and the overall levels of H3K4 methylation are measured, typically by Western blot or an ELISA-based method, to determine the compound's in-cell activity.





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Caption: Cellular H3K4 Methylation Assay Workflow.



Materials:

- Human leukemia cell lines (e.g., MV4-11, MOLM-13)
- Cell culture medium and supplements
- MM-589
- · Cell lysis buffer
- Primary antibodies: anti-H3K4me, anti-total Histone H3
- HRP-conjugated secondary antibody
- Reagents for SDS-PAGE and Western blotting
- · Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Culture the selected cell line according to standard protocols.
 - Seed the cells in multi-well plates at an appropriate density.
 - \circ Treat the cells with a range of **MM-589** concentrations (e.g., 0.01 μM to 10 μM) or a vehicle control for the desired duration (e.g., 48-72 hours).[4]
- Histone Extraction:
 - Harvest the cells by centrifugation.
 - Wash the cells with PBS.
 - Perform histone extraction using a suitable method, such as acid extraction or a commercial kit.
- Western Blotting:



- Determine the protein concentration of the histone extracts.
- Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against H3K4me overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and image the signal.
- Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
- Data Analysis:
 - Quantify the band intensities for H3K4me and total H3.
 - Normalize the H3K4me signal to the total H3 signal for each sample.
 - Plot the normalized H3K4me levels against the MM-589 concentration to determine the cellular potency.

Conclusion

MM-589 is a powerful and specific inhibitor of the WDR5-MLL interaction, making it an essential research tool for investigating the biological functions of MLL-mediated histone methylation. The provided protocols offer robust methods for characterizing the biochemical and cellular activity of **MM-589** and can be adapted for screening and profiling other potential inhibitors of this critical epigenetic pathway.

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